4-Bromo-3-fluorobenzene-1-sulfonyl fluoride
Overview
Description
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrF2O2S and a molecular weight of 257.06 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Bromo-3-fluorobenzene. One common method is the reaction of 4-Bromo-3-fluorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form the corresponding sulfonyl chloride, which is then treated with hydrogen fluoride (HF) to yield the sulfonyl fluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Sulfonamides: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Coupled Products: Formed by Suzuki-Miyaura coupling reactions
Scientific Research Applications
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
1-Bromoethene-1-sulfonyl Fluoride: Contains a vinyl group instead of a benzene ring.
1-Bromo-4-fluorobenzene: Lacks the sulfonyl fluoride group.
Uniqueness
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the sulfonyl fluoride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-fluorobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYULLWUAYDEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273640 | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-33-1 | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935534-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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